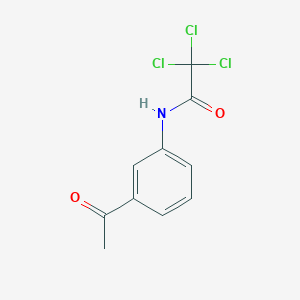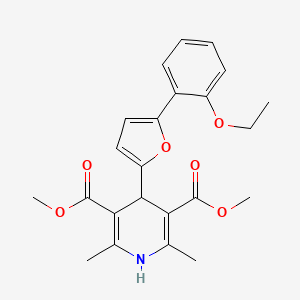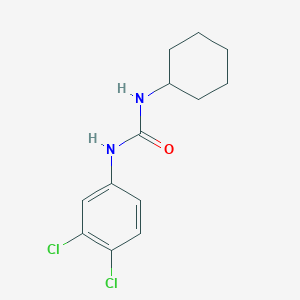![molecular formula C16H15N3O3 B11949992 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl group, a hydroxybenzylidene moiety, and a methylphenyl group. It has garnered interest due to its potential biological activities and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(4-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.
Reduction: The hydrazinyl group can be reduced to form hydrazides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and benzylidene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazides and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybenzylidene moiety can participate in redox reactions, contributing to its antioxidant properties. These interactions can modulate various biological pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is unique due to the presence of the hydroxybenzylidene moiety, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to participate in redox reactions and form hydrogen bonds, contributing to its potential biological activities .
属性
分子式 |
C16H15N3O3 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC 名称 |
N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-2-6-13(7-3-11)18-15(21)16(22)19-17-10-12-4-8-14(20)9-5-12/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+ |
InChI 键 |
RCBDYONQCGJJHH-LICLKQGHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)O |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



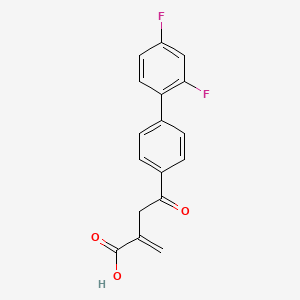
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
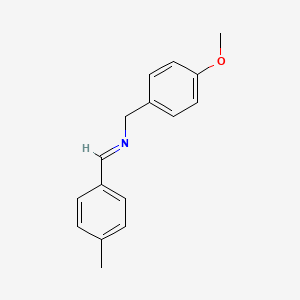
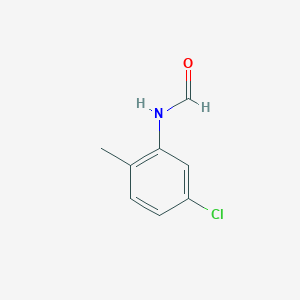


![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
